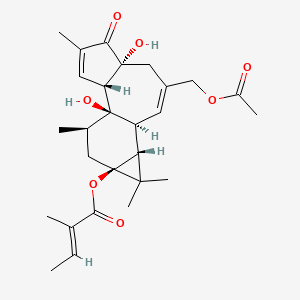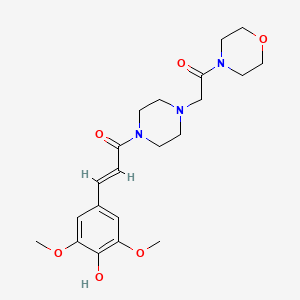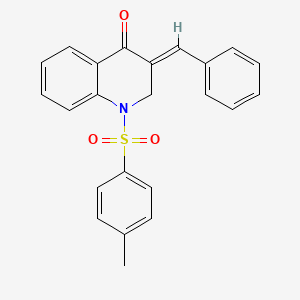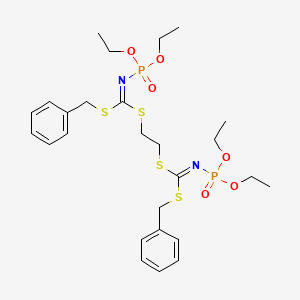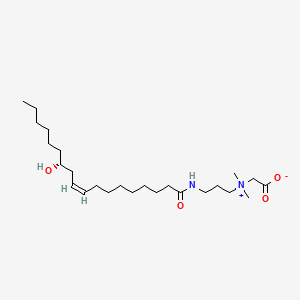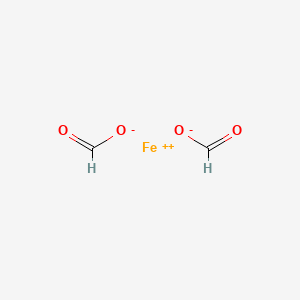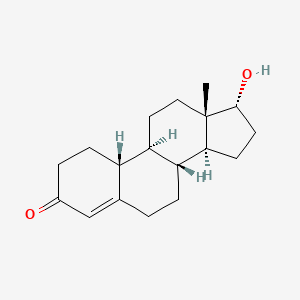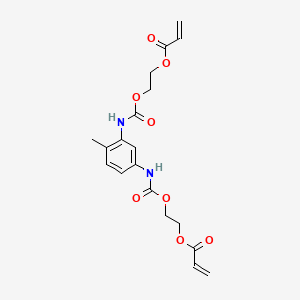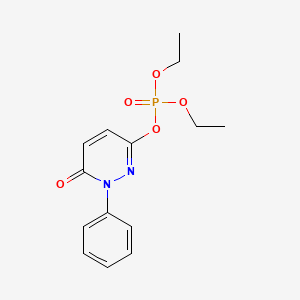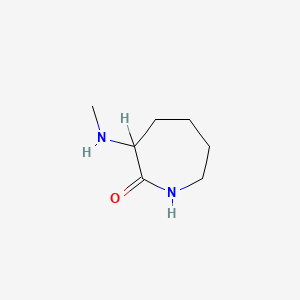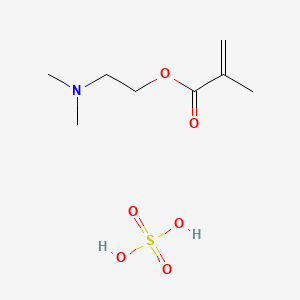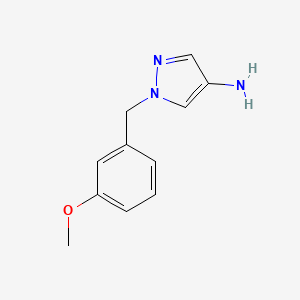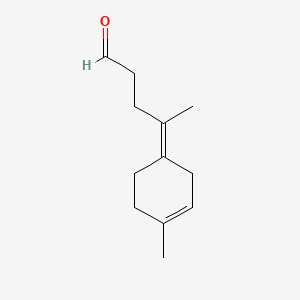
2-Ethylhexyl hydrogen 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl hydrogen 2-butenedioate, also known as 2-ethylhexyl hydrogen maleate, is an organic compound with the molecular formula C12H20O4. It is an ester derived from maleic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl hydrogen 2-butenedioate can be synthesized through the esterification reaction between maleic anhydride and 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Addition Reactions: The double bond in the butenedioate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Addition Reactions: Reagents like bromine or hydrogen can be used to add across the double bond.
Major Products Formed
Hydrolysis: Maleic acid and 2-ethylhexanol.
Oxidation: Maleic acid derivatives.
Addition Reactions: Dibromo derivatives or hydrogenated products.
Applications De Recherche Scientifique
2-Ethylhexyl hydrogen 2-butenedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its plasticizing properties.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate involves its interaction with molecular targets and pathways in biological systems. The ester bond can be hydrolyzed by esterases, releasing maleic acid and 2-ethylhexanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modify the properties of biological membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) maleate: Another ester of maleic acid with similar properties.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with different structural features but similar applications.
2-Ethylhexyl acrylate: An ester used in the production of polymers and coatings.
Uniqueness
2-Ethylhexyl hydrogen 2-butenedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
45173-95-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
4-(2-ethylhexoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14) |
Clé InChI |
IQBLWPLYPNOTJC-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC(CC)COC(=O)/C=C/C(=O)O |
SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O |
SMILES canonique |
CCCCC(CC)COC(=O)C=CC(=O)O |
| 45173-95-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


